molecular formula C8H7ClO3 B079083 p-Hydroxyphenyl chloroacetate CAS No. 10421-12-2

p-Hydroxyphenyl chloroacetate

Cat. No.: B079083
CAS No.: 10421-12-2
M. Wt: 186.59 g/mol
InChI Key: MFITYLBRZKZKBS-UHFFFAOYSA-N
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Description

p-Hydroxyphenyl chloroacetate is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further esterified with chloroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxyphenyl chloroacetate can be synthesized through the esterification of hydroquinone with chloroacetyl chloride. The reaction is typically carried out in an inert atmosphere using a solvent such as N,N-dimethylformamide (DMF). The procedure involves the dropwise addition of chloroacetyl chloride to a solution of hydroquinone in DMF, followed by stirring under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: p-Hydroxyphenyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of quinones or hydroxyquinones.

    Reduction: Formation of hydroxyphenyl ethanol derivatives.

Scientific Research Applications

p-Hydroxyphenyl chloroacetate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of p-hydroxyphenyl chloroacetate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester and chloro groups can participate in covalent modifications. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    p-Hydroxybenzoic Acid: Similar structure but with a carboxylic acid group instead of an ester.

    p-Hydroxyphenyl Acetate: Similar structure but without the chloro group.

    p-Coumaric Acid: Contains a hydroxyphenyl group with a propenoic acid side chain.

Uniqueness: p-Hydroxyphenyl chloroacetate is unique due to the presence of both a hydroxy group and a chloroacetate ester, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

(4-hydroxyphenyl) 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFITYLBRZKZKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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